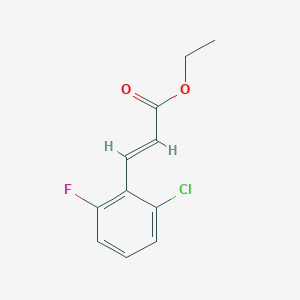

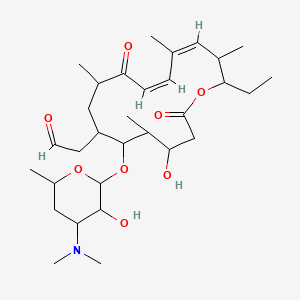

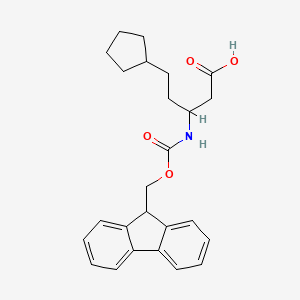

![molecular formula C114H108N24O12 B12302629 Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)

Dodecabenzylbambus[6]uril, bn-bu[6]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ドデカベンジルバンブス6は、バンブスリルファミリーに属する大環状化合物です。これらの化合物は、そのユニークな構造的特徴により、さまざまなアニオンと安定な錯体を形成する能力で特徴付けられます。ドデカベンジルバンブス6リルは、特定のアニオンに対する高い親和性で特に注目されており、さまざまな科学的および産業的用途において貴重な化合物となっています .

準備方法

合成ルートと反応条件

ドデカベンジルバンブス6リルの合成には、塩酸の存在下、2,4-ジメチルグリコロリルとホルムアルデヒドの間の酸触媒縮合反応が伴います。この反応により、グリコロリルユニットがメチレンブリッジを介して結合された大環状構造が形成されます。メチル基をベンジル基で置換すると、ドデカベンジルバンブス6リル が形成されます。

工業生産方法

ドデカベンジルバンブス6リルの特定の工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップすることを含みます。これには、温度、圧力、触媒濃度などの反応条件を最適化して、より高い収率と純度を達成することが含まれます。 連続フロー反応器と高度な精製技術を使用すると、工業生産の効率をさらに向上させることができます .

化学反応の分析

反応の種類

ドデカベンジルバンブス6リルは、主にさまざまなアニオンとの錯体化反応を起こします。これらの反応には、グリコロリルユニットの凸面にあるメチン水素原子とアニオンとの間の水素結合の形成が伴います。 この化合物は、ハロゲン化物アニオン(塩化物、臭化物、ヨウ化物)だけでなく、ヘキサフルオロリン酸、ヘキサフルオロアルセネート、ヘキサフルオロアンチモネートアニオンに対する高い親和性も示しています .

一般的な試薬と条件

錯体化反応は通常、クロロホルムなどの有機溶媒中で行われます。ドデカベンジルバンブス6リルはこれらの溶媒に高度に可溶です。 反応条件は、通常、周囲温度と圧力で行われ、アニオンはそれぞれの塩の形で導入されます .

主な生成物

これらの反応の主な生成物は、ドデカベンジルバンブス6リルのアニオン錯体、たとえばドデカベンジルバンブス6リル–Cl−、ドデカベンジルバンブス6リル–Br−、およびドデカベンジルバンブス6リル–I−です。 これらの錯体は、複数の水素結合によって安定化されており、非常に安定しています .

科学研究への応用

ドデカベンジルバンブス6リルは、そのユニークなアニオン結合特性により、科学研究において幅広い用途を持っています。重要な用途には以下が含まれます。

化学: 過塩素酸など特定のアニオンの検出のためのイオン選択性電極(ISE)の開発におけるアニオンレセプターとして使用されます。

生物学: 生物学的システムにおいて、生物学的流体から有毒なアニオンを選択的に結合および除去するための潜在的な用途があります。

医学: 特定のアニオン結合によって、特定の薬物の安定性と有効性を高めることができる薬物送達システムでの潜在的な用途について調査されています.

科学的研究の応用

Dodecabenzylbambus6uril has a wide range of applications in scientific research due to its unique anion-binding properties. Some of the key applications include:

Chemistry: Used as an anion receptor in the development of ion-selective electrodes (ISEs) for the detection of specific anions such as perchlorate.

Biology: Potential use in biological systems for the selective binding and removal of toxic anions from biological fluids.

Industry: Employed in the development of sensors and chemosensors for environmental monitoring and industrial process control.

作用機序

ドデカベンジルバンブス6リルがその効果を発揮するメカニズムは、主にアニオンとの水素結合の形成によるものです。グリコロリルユニットの凸面にあるメチン水素原子はアニオンと相互作用し、安定な錯体を形成します。 この相互作用は、大環状空洞の中心にある正電荷密度領域によって促進され、負に帯電したアニオンを引き付けます .

類似化合物との比較

ドデカベンジルバンブス6リルは、ドデカメチルバンブス6リル(Me12BU6)などの他の大環状化合物を含む、より広範なバンブスリルファミリーの一部です。ドデカメチルバンブス6リルと比較して、ドデカベンジルバンブス6リルは、有機溶媒への溶解度が高く、ベンジル基の存在により、特定のアニオンに対する親和性が高くなっています .

類似化合物

- ドデカメチルバンブス6リル(Me12BU6) :構造は似ていますが、ベンジル基ではなくメチル基を持っています。 有機溶媒への溶解度が低い .

- ヘキサフルオロリン酸、ヘキサフルオロアルセネート、ヘキサフルオロアンチモネート錯体 :ドデカベンジルバンブス6リルとのこれらのアニオン錯体は、さまざまなアニオンを結合する化合物の汎用性を示しています .

特性

分子式 |

C114H108N24O12 |

|---|---|

分子量 |

2006.2 g/mol |

IUPAC名 |

5,7,13,15,21,23,29,31,37,39,45,47-dodecabenzyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone |

InChI |

InChI=1S/C114H108N24O12/c139-103-115(61-79-37-13-1-14-38-79)91-92(116(103)62-80-39-15-2-16-40-80)128-74-130-95-96(120(66-84-47-23-6-24-48-84)105(141)119(95)65-83-45-21-5-22-46-83)132(111(130)147)76-134-99-100(124(70-88-55-31-10-32-56-88)107(143)123(99)69-87-53-29-9-30-54-87)136(113(134)149)78-138-102-101(125(71-89-57-33-11-34-58-89)108(144)126(102)72-90-59-35-12-36-60-90)137(114(138)150)77-135-98-97(121(67-85-49-25-7-26-50-85)106(142)122(98)68-86-51-27-8-28-52-86)133(112(135)148)75-131-94-93(129(110(131)146)73-127(91)109(128)145)117(63-81-41-17-3-18-42-81)104(140)118(94)64-82-43-19-4-20-44-82/h1-60,91-102H,61-78H2 |

InChIキー |

XWDQZQAFBLCFDX-UHFFFAOYSA-N |

正規SMILES |

C1N2C3C(N(C2=O)CN4C5C(N(C4=O)CN6C7C(N(C6=O)CN8C9C(N(C8=O)CN2C4C(N(C2=O)CN2C6C(N1C2=O)N(C(=O)N6CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N4CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N9CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N7CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N5CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N3CC1=CC=CC=C1)CC1=CC=CC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

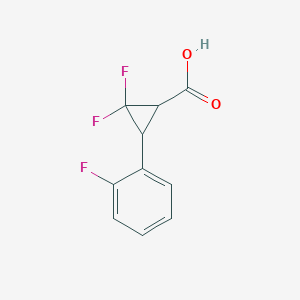

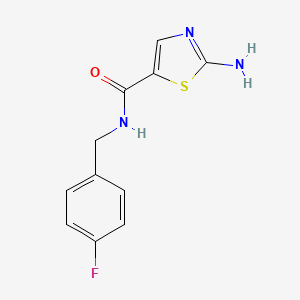

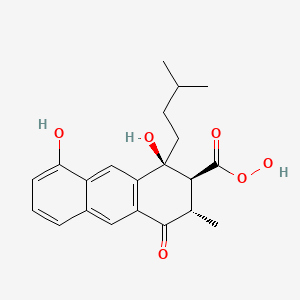

![17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]](/img/structure/B12302603.png)

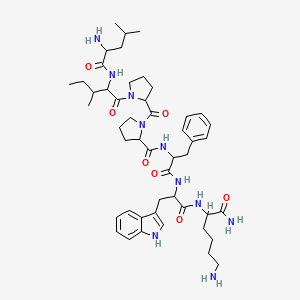

![2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B12302617.png)